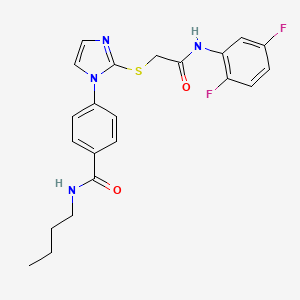

![molecular formula C18H21NO5S2 B2882804 4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate CAS No. 494827-72-4](/img/structure/B2882804.png)

4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

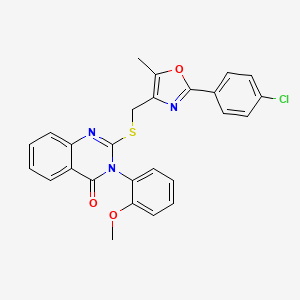

“4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate” is a chemical compound with the molecular formula C18H21NO5S2 . It has an average mass of 395.493 Da and a monoisotopic mass of 395.086121 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C18H21NO5S2 . The structure likely includes a phenyl ring attached to a butyrate group, an amino group, and a thienylsulfonyl group.Scientific Research Applications

GABA-B Agonists Synthesis

The research on GABA-B agonists, such as the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, emphasizes the importance of stereochemistry in drug design and the potential for developing more effective central nervous system agents. This study utilized HPLC with a chiral stationary phase for the separation of enantiomers, highlighting the compound's relevance in pharmaceutical chemistry and the broader implications for synthesizing and characterizing chiral drug candidates (Vaccher, Berthelot, & Debaert, 1995).

Electroactive Phenol Based Polymer Synthesis

The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer showcases the compound's utility in developing electroactive materials. This monomer's electrochemical polymerization introduces applications in conductive polymers, highlighting potential uses in electronic devices and sensors. The study demonstrates the chemical versatility and application of thienyl derivatives in advanced materials science (Kaya & Aydın, 2012).

Electrochromism of Polydithienylpyrrole

A new electroactive monomer incorporating 2,5-di(2-thienyl)pyrrole units synthesized for electrochromic applications underlines the significance of thienyl derivatives in creating materials with variable optical properties. The polymer films generated from this monomer exhibit multi-colored electrochromism, suggesting applications in smart windows and display technologies. This research points to the potential of 4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate analogues in the development of new electrochromic materials (Kung, Cao, & Hsiao, 2020).

Synthesis and Optical Properties of Antipyrine Derivatives

The study on the synthesis and optical properties of antipyrine derivatives thin films explores the compound's application in the field of optics. By examining the absorption spectra and dispersion parameters, the research contributes to our understanding of how such derivatives can be utilized in optical devices, potentially impacting the development of photonic materials (El-Ghamaz et al., 2017).

properties

IUPAC Name |

[4-[butanoyl(thiophen-2-ylsulfonyl)amino]phenyl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-3-6-16(20)19(26(22,23)18-8-5-13-25-18)14-9-11-15(12-10-14)24-17(21)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNJSLLKVQPKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)